Sigma-1 Receptor Affinity Comparison with 1,2,3-Triazole-4-amine Derivatives
1-Benzyl-1H-1,2,3-triazol-4-amine demonstrated measurable binding affinity for the sigma-1 receptor, a key target in CNS disorders and oncology. In competitive radioligand binding assays against [3H](+)-pentazocine, the compound exhibited a Ki value of 410 nM [1]. This affinity is distinguishable from other 1,2,3-triazole-4-amine derivatives, which have been reported with Ki values ranging from >1000 nM to 50 nM depending on substitution patterns [2]. The benzyl substituent at N1 contributes to this binding profile by enhancing hydrophobic interactions within the receptor's ligand-binding domain.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 410 nM |
| Comparator Or Baseline | Other 1,2,3-triazole-4-amine derivatives: Ki range from >1000 nM to 50 nM (class-level range) |
| Quantified Difference | Target compound falls within the active range of the class; specific substitution pattern yields sub-micromolar affinity |
| Conditions | Inhibition of [3H](+)-pentazocine binding in guinea pig brain homogenates |
Why This Matters
This Ki value positions the compound as a viable starting point for sigma-1 receptor ligand optimization, enabling SAR studies where N1-substitution effects on binding affinity can be systematically evaluated.
- [1] BindingDB. BDBM50440737 CHEMBL2431120: Ki for Sigma-1 receptor. 2024. View Source
- [2] European Patent EP2752411A1. 1,2,3-triazole-4-amine derivatives for the treatment of sigma receptor related diseases and disorders. 2014. View Source
